

An In-depth Technical Guide to 5-Bromo-7-iodo-1H-indole

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Compound of Interest

Compound Name: 5-Bromo-7-iodo-1H-indole

Cat. No.: B055206

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CAS Number: 123020-20-2

This technical guide provides a comprehensive overview of **5-Bromo-7-iodo-1H-indole**, a halogenated indole derivative of significant interest to researchers, scientists, and drug development professionals. This document details its chemical and physical properties, outlines a plausible synthetic pathway, and explores its potential applications in medicinal chemistry, particularly as a scaffold for the development of kinase inhibitors.

Core Compound Properties

5-Bromo-7-iodo-1H-indole is a solid, heterocyclic organic compound characterized by an indole core substituted with a bromine atom at the 5th position and an iodine atom at the 7th position.^[1] These halogen substitutions enhance its utility as a versatile building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions.^[1]

Table 1: Physicochemical Properties of **5-Bromo-7-iodo-1H-indole**

Property	Value	Reference(s)
CAS Number	123020-20-2	[2][3]
Molecular Formula	C ₈ H ₅ BrIN	[3]
Molecular Weight	321.94 g/mol	[2][3]
IUPAC Name	5-bromo-7-iodo-1H-indole	[2][3]
Appearance	Solid	[2]
Melting Point	80-84 °C	[2]
Canonical SMILES	<chem>C1=CC2=C(C=C(C=C21)Br)I</chem>	[2]
InChI Key	XTIOKZVOCOPDBG-UHFFFAOYSA-N	[2]

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **5-Bromo-7-iodo-1H-indole** is not extensively documented in publicly available literature, a plausible synthetic route can be constructed based on established methods for the halogenation of indoles. A potential two-step synthesis starting from 5-bromo-1H-indole is outlined below.

Experimental Protocol: Proposed Synthesis of 5-Bromo-7-iodo-1H-indole

Step 1: Iodination of 5-bromo-1H-indole

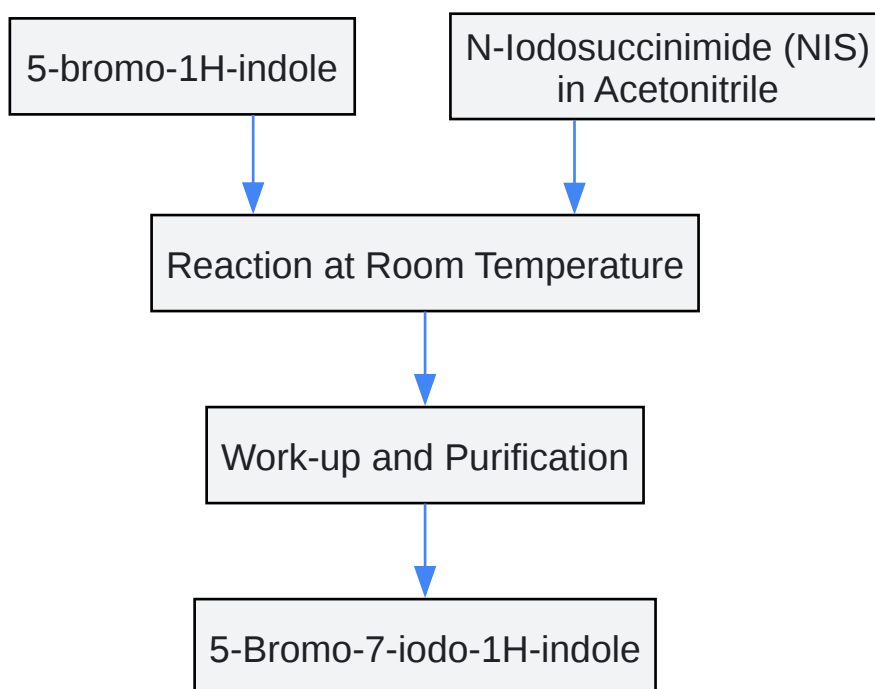
This procedure is adapted from general methods for the regioselective iodination of indoles.

- Materials:
 - 5-bromo-1H-indole
 - N-Iodosuccinimide (NIS)
 - Acetonitrile (CH₃CN)

- Round-bottom flask
- Magnetic stirrer
- Standard work-up and purification equipment (rotary evaporator, separatory funnel, silica gel for chromatography)
- Procedure:
 - To a solution of 5-bromo-1H-indole (1.0 equivalent) in acetonitrile, add N-Iodosuccinimide (1.1 equivalents) at room temperature.
 - Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
 - Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
 - Extract the aqueous layer with ethyl acetate.
 - Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
 - Purify the crude product by silica gel column chromatography to yield **5-bromo-7-iodo-1H-indole**.

Note: The regioselectivity of the iodination at the C7 position is directed by the existing bromo substituent at the C5 position.

Below is a workflow diagram illustrating this proposed synthetic approach.



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Proposed Synthesis Workflow

Spectroscopic Data (Reference)

Specific spectroscopic data for **5-Bromo-7-iodo-1H-indole** is not readily available. However, the expected spectral characteristics can be inferred from data for the closely related compound, 5-bromo-1H-indole.

Table 2: Reference ¹H NMR Spectroscopic Data for 5-bromo-1H-indole

Chemical Shift (δ) ppm	Multiplicity	Assignment
~8.10	br s	N-H
~7.76	d	H-4
~7.27	d	H-7
~7.21	dd	H-6
~7.19	t	H-2
~6.47	t	H-3
Solvent: CDCl ₃ , Reference: TMS (0 ppm)		

For **5-Bromo-7-iodo-1H-indole**, one would expect the disappearance of the H-7 signal and shifts in the signals of the remaining aromatic protons due to the electronic effects of the iodine substituent.

Applications in Drug Discovery and Medicinal Chemistry

Halogenated indoles are crucial scaffolds in medicinal chemistry. The bromine and iodine atoms on the **5-Bromo-7-iodo-1H-indole** ring serve as versatile synthetic handles for introducing a variety of functional groups through cross-coupling reactions like Suzuki and Sonogashira couplings. This allows for the generation of diverse libraries of compounds for drug discovery screening.

Derivatives of 5-bromoindole have shown promise as inhibitors of key protein kinases involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).^[4]

Table 3: In Vitro Anti-proliferative Activity (IC₅₀, μ M) of Selected 5-Bromoindole Derivatives

Compound	A549 (Lung Carcinoma)	HepG2 (Hepatocellular Carcinoma)	MCF-7 (Breast Adenocarcinoma)	Reference
Derivative 3a	15.6 ± 1.2	19.4 ± 1.5	25.1 ± 2.1	[4]
Derivative 3b	22.3 ± 1.8	28.7 ± 2.3	33.6 ± 2.9	[4]
Derivative 3f	18.9 ± 1.4	24.1 ± 1.9	29.8 ± 2.5	[4]
Erlotinib (Standard)	9.8 ± 0.8	12.5 ± 1.1	18.3 ± 1.6	[4]

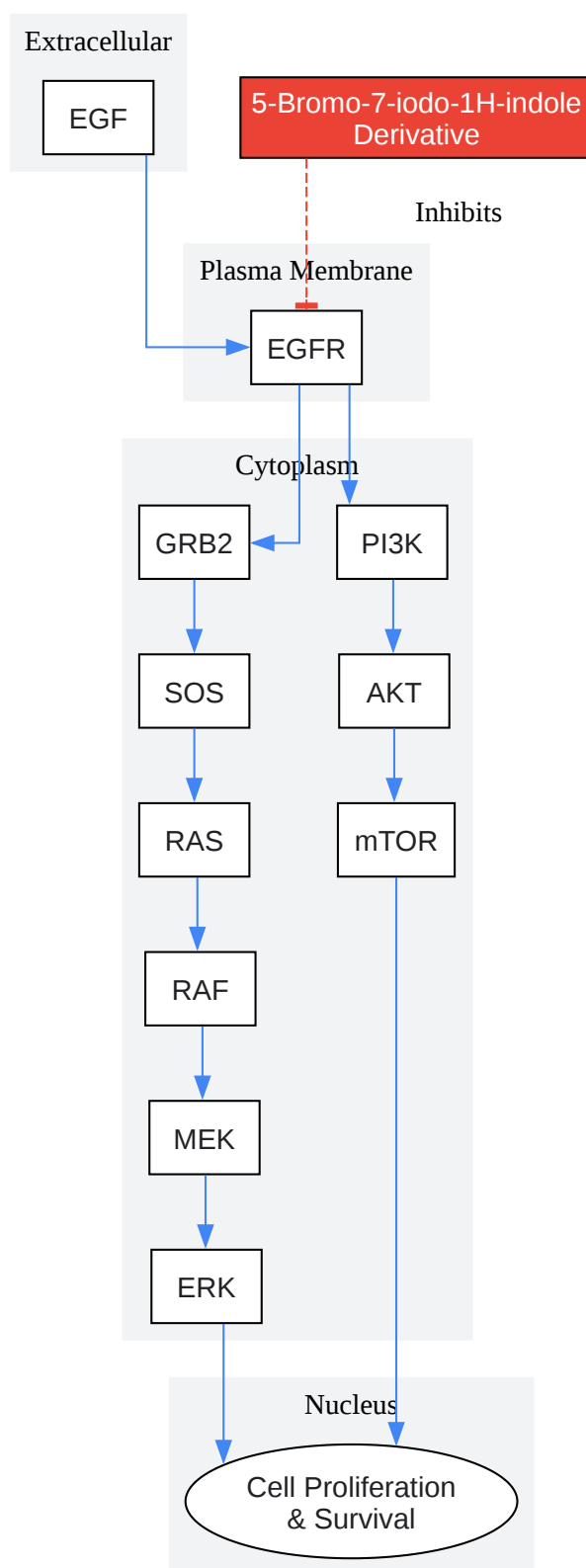
Note: The specific structures of derivatives 3a, 3b, and 3f are detailed in the cited reference. Lower IC₅₀ values indicate higher potency.

Signaling Pathway Inhibition

The anticancer potential of 5-bromoindole derivatives often stems from their ability to inhibit critical signaling pathways that drive tumor growth and proliferation.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation by its ligands (e.g., EGF), triggers downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, leading to cell proliferation, survival, and differentiation. Aberrant EGFR signaling is a hallmark of many cancers. 5-Bromoindole derivatives can act as EGFR tyrosine kinase inhibitors, blocking these downstream effects.

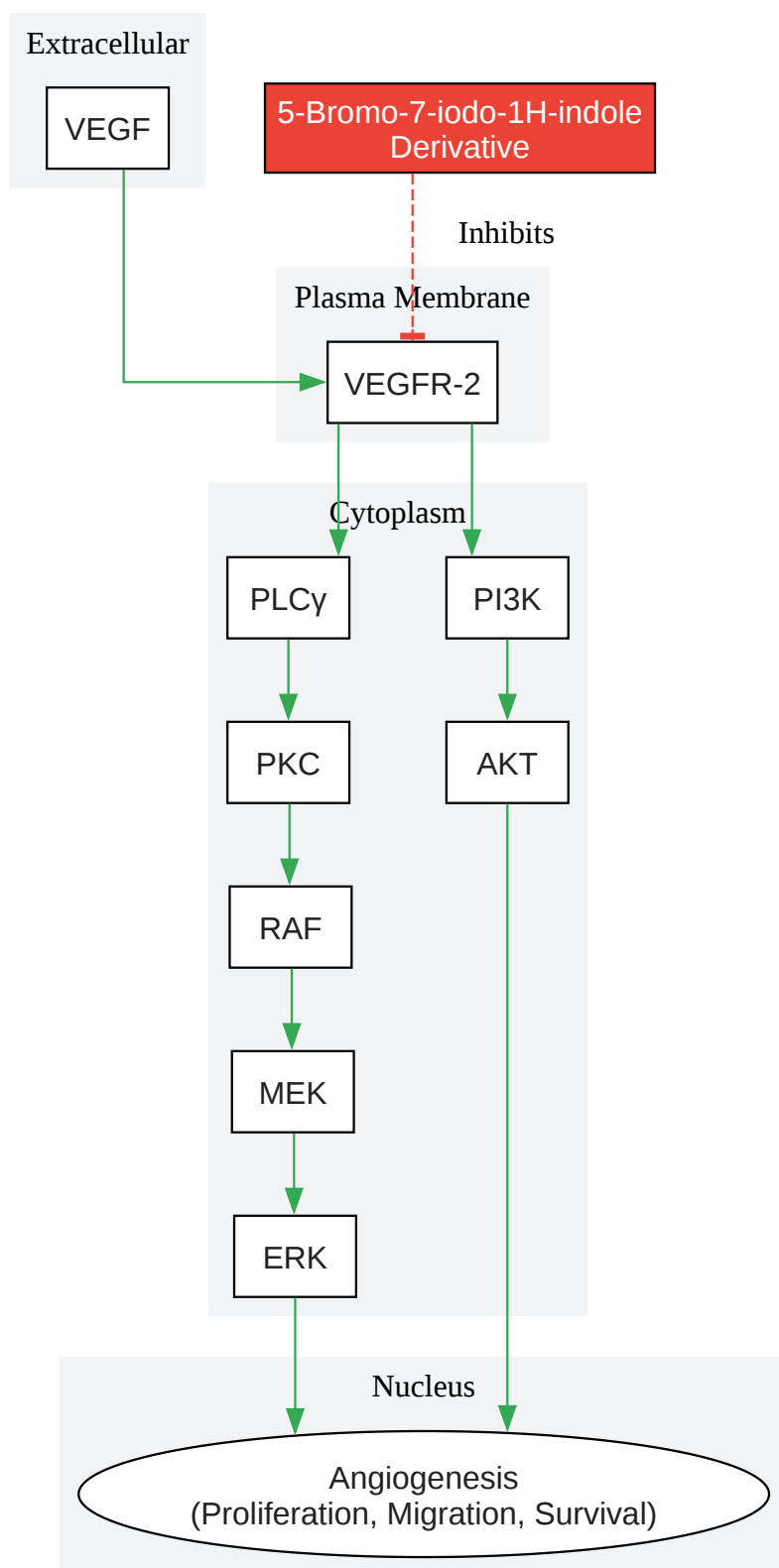


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EGFR Signaling Pathway Inhibition

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Upon binding of VEGF, VEGFR-2 dimerizes and autophosphorylates, activating downstream pathways such as the PLC γ -PKC-MAPK and PI3K-AKT pathways, which promote endothelial cell proliferation, migration, and survival. 5-Bromoindole derivatives can inhibit VEGFR-2 kinase activity, thereby blocking angiogenesis.



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VEGFR-2 Signaling Pathway Inhibition

Safety and Handling

5-Bromo-7-iodo-1H-indole is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

Table 4: Hazard and Precautionary Statements

Category	Statement
Hazard Statements	H302: Harmful if swallowed. H315: Causes skin irritation. H318: Causes serious eye damage. H335: May cause respiratory irritation.
Precautionary Statements	P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is essential to consult the Safety Data Sheet (SDS) for this compound before handling and to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

5-Bromo-7-iodo-1H-indole is a valuable and versatile building block for the synthesis of novel organic compounds with potential therapeutic applications. Its di-halogenated structure provides two distinct sites for chemical modification, enabling the creation of diverse molecular architectures. The demonstrated activity of related 5-bromoindole derivatives as inhibitors of key oncogenic signaling pathways, such as those mediated by EGFR and VEGFR-2, highlights the potential of this scaffold in the development of new anticancer agents. Further research into the synthesis and biological evaluation of derivatives of **5-Bromo-7-iodo-1H-indole** is warranted to fully explore their therapeutic potential.

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